6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide
Description
Properties
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAWGOBZHFVGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Sulfanylidene Group:
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Substitution with Pyridinylmethyl Group: The final step involves the substitution of the hexanamide chain with a pyridinylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the hexanamide chain is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the molecule into a carboxylic acid and an amine derivative.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), H<sub>2</sub>O, reflux | 6-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid + pyridin-2-ylmethanamine | |
| Basic Hydrolysis | NaOH (1M), EtOH, 80°C | Sodium salt of the carboxylic acid + pyridin-2-ylmethanamine |
Mechanistic Insight : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate water, enhancing its nucleophilicity for amide cleavage.
Oxidation of the Sulfanylidene Group
The thione (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Mild Oxidation | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH (room temperature) | 6-(4-Oxo-2-sulfinylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide | |
| Strong Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 6-(4-Oxo-2-sulfonylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide |
Key Note : Sulfoxide formation is reversible under reducing conditions, while sulfone derivatives are stable.
Cyclization and Ring-Closing Reactions
The quinazolinone core participates in cyclization reactions, often facilitated by strong bases.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Base-Mediated Cyclization | KOtBu, t-BuOH, 60°C | Fused tricyclic quinazolinone derivative (via intramolecular nucleophilic attack) |
Example Pathway :
- Deprotonation of the sulfanylidene group by KOtBu.
- Intramolecular attack by the pyridine nitrogen, forming a new six-membered ring .
Nucleophilic Substitution at the Pyridine Ring
The pyridin-2-ylmethyl group undergoes electrophilic substitution, particularly at the nitrogen or meta positions.
Regioselectivity : Substitution occurs preferentially at the meta position due to electron-withdrawing effects of the sulfanylidene group .
Reductive Amination of the Amide Group
The primary amine (from hydrolysis) can undergo reductive amination to form secondary or tertiary amines.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Reductive Amination | NaBH<sub>3</sub>CN, RCHO, MeOH | N-Alkylated derivatives (e.g., N-[(pyridin-2-yl)methyl]-N-propylhexanamide) |
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom (if present in analogs) enables Suzuki or Ullmann couplings for structural diversification.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DMF | Biaryl derivatives at the quinazolinone ring |
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may interact with active sites of enzymes, while the sulfanylidene group could form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a. N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
- Key Differences: Incorporates a morpholine ring at position 6 of the tetrahydroquinazolinone core instead of the pyridinylmethyl group.
- No direct biological activity data are available, but morpholine derivatives are often used to improve metabolic stability .
b. N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide (4c)
- Key Differences : Replaces the sulfanylidene group with a sulfonamide (SO₂NH₂) and introduces a 4-methoxybenzenesulfonyl moiety.
- Impact: Sulfonamides are stronger hydrogen-bond donors but lack the metal-chelating capacity of sulfanylidenes. This compound exhibited moderate enzyme inhibitory activity in preliminary assays, though the specific target remains unspecified .
Side Chain Variations
a. 6-Acetamido-N-(2-hydroxyphenyl) Hexanamide (5a)
- Key Differences: Substitutes the tetrahydroquinazolinone core with a simple acetamido-hexanamide chain.
- Impact: Lacks the rigid bicyclic system, reducing target specificity. However, the hydroxyphenyl group may confer antioxidant properties, as seen in related phenolic compounds .
b. N-(3-morpholinopropyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
Research Findings and Limitations
- Structural Insights: The sulfanylidene group in the target compound distinguishes it from sulfonamide or carbonyl analogs, offering unique metal-binding capabilities.
- Biological Gaps: While analogs like 5a and 4c have preliminary activity data, the target compound lacks published experimental results.
- Synthetic Challenges : The hexanamide linker’s flexibility may complicate conformational studies, necessitating advanced computational modeling for structure-activity relationship (SAR) analysis.
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide can be detailed as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 320.42 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Antitumor Properties
Recent studies have indicated that compounds similar to tetrahydroquinazolines exhibit significant antitumor activity. For instance, a derivative of tetrahydroquinazoline was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Antimicrobial Activity
Tetrahydroquinazoline derivatives have also been evaluated for their antimicrobial properties. Research has demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For example, studies have shown that certain tetrahydroquinazoline derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Study 1: Antitumor Activity
In a controlled laboratory setting, a derivative structurally related to our compound was tested on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 12 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.
Study 2: Antimicrobial Efficacy
A series of tetrahydroquinazoline derivatives were screened against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests a promising lead for developing new antimicrobial agents.
Research Findings Summary Table
Q & A
Q. What are the key synthetic steps and purification methods for 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-2-yl)methyl]hexanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydroquinazolinone core via cyclization of thiourea derivatives under acidic or basic conditions.
- Step 2 : Functionalization of the quinazolinone scaffold with a hexanamide linker using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM .
- Step 3 : Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and temperature control (0–60°C) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinazolinone core and amide bond formation. Key signals include δ 10–12 ppm (sulfanylidene proton) and δ 7.5–8.5 ppm (pyridinyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the tetrahydroquinazolinone system .
Q. What safety protocols are essential for handling this compound?
- GHS Hazards : Skin corrosion/irritation (Category 1B), serious eye damage (Category 1), and respiratory sensitization (Category 1) .
- Precautions : Use fume hoods, wear nitrile gloves, and employ full-face shields during synthesis. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can reaction yields be optimized for the final coupling step?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance amide bond formation efficiency .
- Temperature Gradients : Perform reactions at 40–50°C instead of room temperature to accelerate kinetics while avoiding decomposition .
Q. How do structural modifications influence bioactivity?
| Modification | Impact | Methodological Approach |
|---|---|---|
| Quinazolinone core | Increased binding affinity to kinase targets (e.g., EGFR) | Replace sulfanylidene with oxo group; assess via enzyme inhibition assays . |
| Hexanamide linker | Enhanced membrane permeability | Shorten to pentanamide or introduce PEG spacers; evaluate via Caco-2 cell assays . |
| Pyridinyl group | Improved solubility in aqueous buffers | Substitute with morpholine or piperazine; measure logP and solubility . |
Q. How to resolve contradictions in reported biological activity data?
- Source Analysis : Cross-validate assays (e.g., compare IC₅₀ values from kinase vs. phosphatase assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to off-target proteins (e.g., COX-2) .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may interfere with activity .
Q. What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- CRISPR Knockout : Generate target gene (e.g., EGFR)-deficient cell lines and compare dose-response curves .
- Fluorescence Polarization : Track displacement of fluorescent probes in live cells using confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
